Propanal-3,3,3-d3, 2,2-di(methyl-d3)-

描述

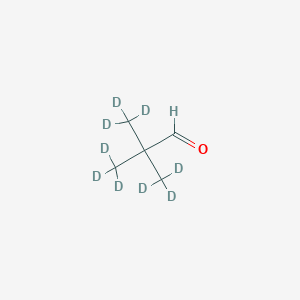

Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a deuterated derivative of propanal (propionaldehyde, CH₃CH₂CHO). Its structure features deuteration at the terminal methyl group (3,3,3-d₃) and two trideuteriomethyl groups (CD₃) at the second carbon. The molecular formula is C₅D₉O, with a molecular weight of approximately 105.15 g/mol. This compound is primarily utilized in research applications, including nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling studies, due to its stable deuterium substitutions, which minimize signal interference in spectroscopic analyses .

属性

IUPAC Name |

3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYHTVHBVXEEQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a deuterated compound that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Antioxidant Properties

One of the key areas of research surrounding Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is its potential antioxidant activity. Compounds with similar structures have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The molecular mechanism by which Propanal-3,3,3-d3, 2,2-di(methyl-d3)- exerts its biological effects is primarily attributed to its ability to interact with free radicals. By neutralizing ROS and reactive nitrogen species (RNS), the compound helps maintain cellular integrity and function. This interaction not only protects cellular components from oxidative damage but also modulates signaling pathways involved in inflammation and cell survival .

Cellular Effects

Research indicates that Propanal-3,3,3-d3, 2,2-di(methyl-d3)- may influence various cellular processes. For example, it has been observed to protect skin cells from oxidative stress induced by ultraviolet radiation. Such protective effects are essential for maintaining skin health and preventing premature aging.

Study on Lipid Peroxidation

A notable study examined the role of lipid peroxidation products in cellular physiology and pathology. The findings suggested that compounds similar to Propanal-3,3,3-d3, 2,2-di(methyl-d3)- could mitigate the harmful effects of lipid peroxidation by acting as antioxidants. This study highlights the potential therapeutic applications of such compounds in managing oxidative stress-related conditions .

Metabolite Alterations in Autoimmune Diseases

Another investigation focused on metabolite alterations in autoimmune diseases found that amino acid metabolism could serve as a diagnostic biomarker. The study indicated that deuterated compounds like Propanal-3,3,3-d3, 2,2-di(methyl-d3)- might play a role in metabolic pathways relevant to these diseases .

Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Cellular Protection | Mechanism of Action |

|---|---|---|---|

| Propanal-3,3,3-d3, 2,2-di(methyl-d3)- | Yes | Skin cells | Scavenges ROS and RNS |

| Similar Compound A | Yes | Neurons | Inhibits lipid peroxidation |

| Similar Compound B | No | None | None |

Research Findings Summary

相似化合物的比较

Functional Group and Structural Differences

The compound’s aldehyde functional group distinguishes it from deuterated carboxylic acids and esters found in the evidence (e.g., Propanoic-3,3,3-d₃ acid, 2-(methyl-d3), CAS 29054-08-8). Aldehydes like Propanal-3,3,3-d3 are more reactive than carboxylic acids, participating in nucleophilic additions and oxidations, whereas carboxylic acids are acidic and undergo esterification or decarboxylation .

Deuteration Patterns and Molecular Weight

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Deuteration Positions | Functional Group |

|---|---|---|---|---|---|

| Propanal-3,3,3-d3, 2,2-di(methyl-d3)- | C₅D₉O | Not Provided | ~105.15 | 3,3,3-d₃; two CD₃ at C2 | Aldehyde |

| Propanoic-3,3,3-d₃ acid, 2-(methyl-d₃) | C₅H₅D₇O₂ | 29054-08-8 | 109.17 | 3,3,3-d₃; one CD₃ at C2 | Carboxylic acid |

| Propanoic-2,3,3,3-d₄ acid, 2-(methyl-d₃) | C₅H₄D₈O₂ | 223134-74-5 | 110.18 | 2,3,3,3-d₄; one CD₃ at C2 | Carboxylic acid |

Key observations:

- Deuteration Degree: Propanal-3,3,3-d3, 2,2-di(methyl-d3)- exhibits higher deuteration (9 D atoms) compared to Propanoic-3,3,3-d₃ acid (6 D) .

- Functional Group Impact : The aldehyde group reduces molecular weight relative to carboxylic acids of similar carbon chains.

Stability and Reactivity

Deuterated aldehydes are less thermally stable than carboxylic acids due to the aldehyde’s susceptibility to oxidation. However, deuteration enhances kinetic isotope effects, slowing reaction rates in synthetic pathways compared to non-deuterated analogs .

准备方法

Alkylation of Deuterated Isobutyraldehyde Derivatives

One common approach is the alkylation of isobutyraldehyde derivatives where the methyl groups are deuterated:

- Starting material: Deuterated isobutyraldehyde (with 2,2-di(methyl-d3) groups).

- Alkylation: Using bromomethyl or chloromethyl deuterated reagents to introduce the aldehyde functionality at the 3-position.

- Catalysts and conditions: Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) in basic media (NaOH, THF, H2O) facilitate the alkylation with good selectivity.

- Outcome: Moderate to good yields of the desired deuterated aldehyde with high isotopic incorporation.

This method is adapted from analogous syntheses of 2,2-dimethyl-3-(substituted phenyl)propanal derivatives, where bromomethyl-substituted aryl compounds provide higher reactivity and selectivity than chloromethyl counterparts.

Use of Deuterated Methylating Agents

- Methyl-d3 p-toluenesulfonate is used as a methylating agent to introduce methyl-d3 groups via nucleophilic substitution.

- Reaction with potassium or sodium phthalimide salts in polar aprotic solvents such as DMF at controlled temperatures (0 °C to 80 °C) leads to intermediates like 2-(methyl-d3)isoindoline-1,3-dione.

- Subsequent hydrolysis or reduction steps yield high-purity N-(methyl-d3)amine hydrochloride, which can be further elaborated to the target aldehyde.

Reduction of Deuterated Nitromethane

- Deuterated nitromethane can be reduced using metals like zinc, magnesium, iron, or nickel to generate deuterated methylamine or its hydrochloride.

- This intermediate is crucial for building the methyl-d3 groups in the target molecule.

- The reduction is typically carried out in inert solvents under controlled temperatures to preserve deuterium content.

Reaction Conditions and Solvents

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.

- Temperature: Reactions are commonly performed between 0 °C and reflux temperatures (up to 100 °C), with typical optimal ranges from 20 °C to 80 °C.

- Time: Reaction times vary from 0.5 to 24 hours depending on the step and reagents used.

- Workup: Filtration, washing with solvents like methylene chloride, and vacuum drying are standard to isolate pure compounds.

Purity and Yield

- Yields for intermediate steps range from 60% to 90%, depending on the reagents and conditions.

- Purity of intermediates such as N-(methyl-d3)amine hydrochloride can reach >99.5% with careful control.

- Final yields of Propanal-3,3,3-d3, 2,2-di(methyl-d3)- depend on the efficiency of alkylation and reduction steps but are typically in the moderate to high range (60-80%).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Reduction of deuterated nitromethane | Zn, Mg, Fe, or Ni in inert solvent | Deuterated methylamine or hydrochloride | ~80 | >99 |

| 2 | Alkylation with methyl-d3 p-toluenesulfonate | Potassium/sodium phthalimide, DMF, 0-80 °C | 2-(methyl-d3)isoindoline-1,3-dione intermediate | 62-80 | 81-86 |

| 3 | Hydrolysis/Reduction | Acid/base hydrolysis or LiAlH4 reduction | N-(methyl-d3)amine hydrochloride | High | >99.5 |

| 4 | Final assembly via alkylation | Bromomethyl or chloromethyl deuterated reagents, TBAI catalyst, NaOH, THF, H2O | Propanal-3,3,3-d3, 2,2-di(methyl-d3)- | 60-80 | High |

Additional Research Findings

- Bromomethyl-substituted reagents show superior reactivity and selectivity compared to chloromethyl analogs in alkylation reactions, improving yield and isotopic purity.

- The use of deuterated methylating agents derived from deuterated methanol (CD3OD) enables high incorporation of deuterium at methyl positions.

- Careful control of reaction temperature and solvent choice is critical to minimize hydrogen-deuterium exchange and maintain isotopic labeling integrity.

- Alternative synthetic routes involving Wittig-Horner reactions or conjugate additions have been reported for related deuterated aldehydes but are less common for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。